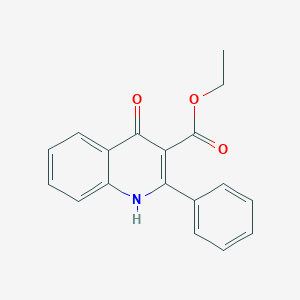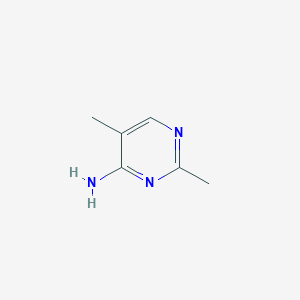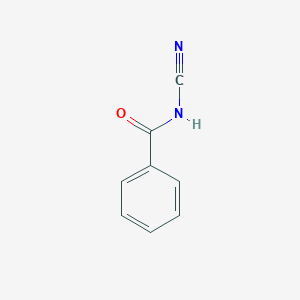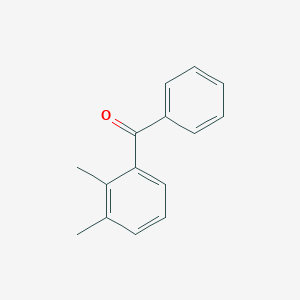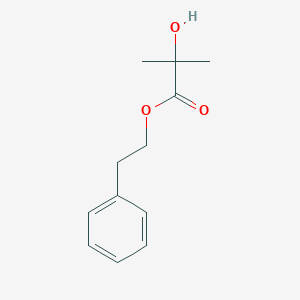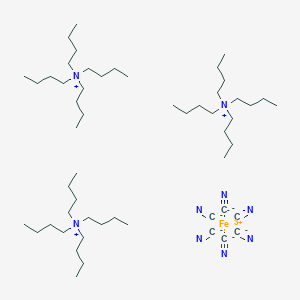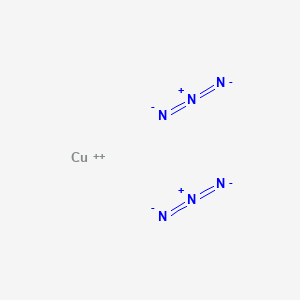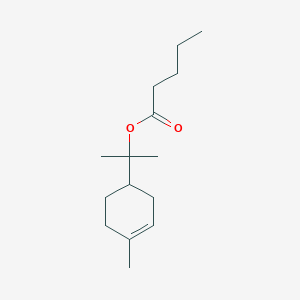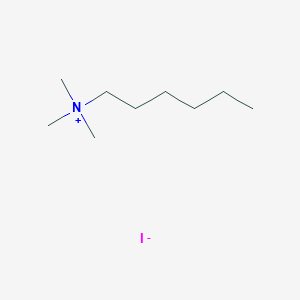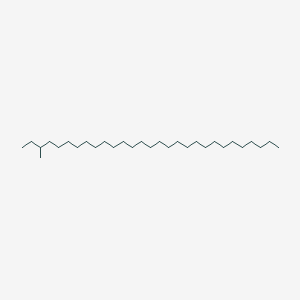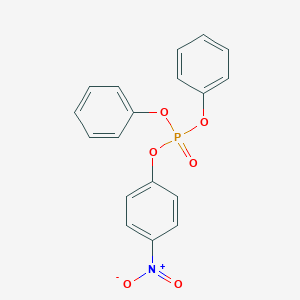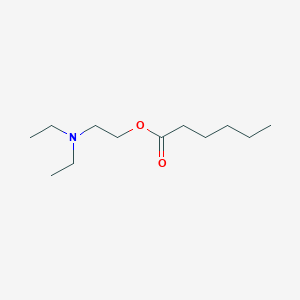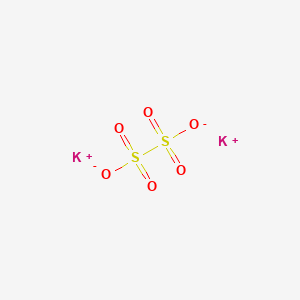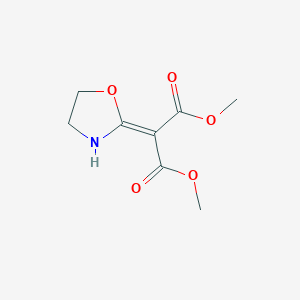
Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate is a chemical compound that has been used extensively in scientific research due to its unique properties and potential applications in various fields. The compound is a type of N-heterocyclic carbene (NHC) that has been synthesized through various methods and has been found to exhibit interesting biological and chemical properties. In
Mecanismo De Acción
The mechanism of action of dimethyl (1,3-oxazolidin-2-ylidene)propanedioate is not fully understood, but it is believed to act as a strong nucleophile due to the presence of the carbene center. The compound has been found to be highly reactive and can form stable complexes with various metals, which can be used in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of dimethyl (1,3-oxazolidin-2-ylidene)propanedioate are not fully understood, but it has been found to exhibit interesting properties that could potentially be used in various applications. The compound has been found to be highly reactive and can form stable complexes with various metals, which could be used in various chemical reactions. It has also been found to have potential applications in drug delivery systems due to its ability to form stable complexes with various drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using dimethyl (1,3-oxazolidin-2-ylidene)propanedioate in lab experiments include its ability to act as a strong nucleophile and form stable complexes with various metals, which can be used in various chemical reactions. However, the compound is highly reactive and can be difficult to work with, which could limit its use in certain applications.
Direcciones Futuras
There are many future directions for the use of dimethyl (1,3-oxazolidin-2-ylidene)propanedioate in various applications. Some potential areas of research include the development of new catalysts for various chemical reactions, the use of the compound as a drug delivery system, and the investigation of its potential use in various biological applications. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of the compound.
Métodos De Síntesis
Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate can be synthesized through various methods, including the reaction of dimethyl malonate with imidazole or by the reaction of dimethyl malonate with 1,3-dibromo-2-propanol in the presence of potassium carbonate. The reaction typically involves the formation of an N-heterocyclic carbene intermediate, which can then be converted into the final product through various methods, including acid-catalyzed hydrolysis.
Aplicaciones Científicas De Investigación
Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate has been used in various scientific research applications due to its unique properties and potential applications in various fields. The compound has been found to exhibit interesting biological and chemical properties, including its ability to act as a catalyst in various reactions, its ability to form stable complexes with various metals, and its potential use as a drug delivery system.
Propiedades
Número CAS |
919290-12-3 |
|---|---|
Nombre del producto |
Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate |
Fórmula molecular |
C8H11NO5 |
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
dimethyl 2-(1,3-oxazolidin-2-ylidene)propanedioate |
InChI |
InChI=1S/C8H11NO5/c1-12-7(10)5(8(11)13-2)6-9-3-4-14-6/h9H,3-4H2,1-2H3 |
Clave InChI |
NQAUUWBDALDZKN-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C1NCCO1)C(=O)OC |
SMILES canónico |
COC(=O)C(=C1NCCO1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



